molecular formula C22H16O2S B5086930 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one

2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one

Cat. No. B5086930
M. Wt: 344.4 g/mol
InChI Key: SOBOJZWQUVQKNB-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one, also known as BBBO, is a synthetic compound that has gained attention in scientific research due to its potential biological activities. BBBO belongs to the family of benzothiophene compounds, which have been found to exhibit a wide range of pharmacological activities.

Mechanism of Action

The mechanism of action of 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one is not well understood. However, it has been suggested that 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one may exert its biological activities through the modulation of various signaling pathways. For example, 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one has been found to exhibit various biochemical and physiological effects. For example, 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one has also been found to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one in lab experiments is its synthetic availability and ease of synthesis. 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one is also relatively stable and can be stored for extended periods of time. However, one limitation of using 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the study of 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one. One direction is to further investigate the mechanism of action of 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one and its potential targets. Another direction is to explore the potential of 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, the development of new synthetic methods for 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one may lead to the discovery of new analogs with improved biological activities.

Synthesis Methods

The synthesis of 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one involves the reaction between 2-benzothiophenone and 4-(benzyloxy)benzaldehyde in the presence of a base. The reaction results in the formation of a Schiff base, which is then cyclized to form the final product, 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one. The synthesis method has been optimized to produce high yields of 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one with good purity.

Scientific Research Applications

2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. In particular, 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one has shown promising anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one has also been found to have anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

(2Z)-2-[(4-phenylmethoxyphenyl)methylidene]-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O2S/c23-22-19-8-4-5-9-20(19)25-21(22)14-16-10-12-18(13-11-16)24-15-17-6-2-1-3-7-17/h1-14H,15H2/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBOJZWQUVQKNB-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)C4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)C4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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